molecular formula C21H21N5O2S B2617023 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034513-09-0

3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No. B2617023
CAS RN: 2034513-09-0
M. Wt: 407.49
InChI Key: VVHJRQGVQFYAOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including an indole, a piperidine, and a triazinone. Indoles are a class of compounds that are prevalent in many natural products and pharmaceuticals . Piperidines are a class of organic compounds that contain a six-membered ring with one nitrogen atom, and they are also common in many pharmaceuticals. Triazinones are less common, but they are a type of heterocyclic compound that contain a six-membered ring with three nitrogen atoms and one oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The indole group would likely contribute to the compound’s aromaticity, while the piperidine and triazinone groups could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole group could contribute to the compound’s aromaticity, which could affect its solubility and stability .

Scientific Research Applications

Antimicrobial and Antitubercular Activities

Compounds incorporating indole, piperidine, and triazine scaffolds, similar to the specified chemical structure, have been explored for their antimicrobial and antitubercular properties. For example, indoles are recognized for their broad pharmacological activities, including antimicrobial effects. Studies on indole derivatives have shown significant antimalarial and anticancer activities. The triazine moiety, in particular, is noted for its chemotherapeutic potential, with applications spanning antitubercular, anti-inflammatory, and anticancer activities. Piperidine and related moieties are key in drug design, contributing to the efficacy of several antimicrobial agents (M. Aouad, 2017; Kalaga Mahalakshmi Naidu et al., 2016).

Antifungal Activity

The novel amalgamation of triazoles, piperidines, and thieno pyridine rings has been reported for its moderate to good antifungal activity. Such compounds have shown the ability to differentiate between species of Aspergillus and exhibit sensitivity against Cryptococcus neoformans (Sunil N Darandale et al., 2013).

Synthesis of Bifunctional Drugs

The incorporation of the triazole ring as a spacer to link pharmacophoric sites suggests the potential for creating original bifunctional drugs. This approach leverages the pharmacological potential of combining different active sites into a single molecule, enhancing medicinal capabilities (M. Aouad, 2017).

Chemical Synthesis and Modification

The structure of the compound suggests its suitability for chemical synthesis and modification, aiming at enhancing specific biological activities. The presence of a triazine ring, for instance, is crucial for high potency in various therapeutic areas. Modifications in phenyl group substitution have been explored to reduce clearance and improve oral exposure, indicating the chemical flexibility and potential for optimization in drug design (R. K. Thalji et al., 2013).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many indole-containing compounds have biological activity and are used in pharmaceuticals .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it has biological activity, it could be studied further for potential use in pharmaceuticals .

properties

IUPAC Name

3-[1-[2-(1-methylindol-3-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O2S/c1-24-13-14(16-4-2-3-5-18(16)24)12-19(27)25-9-6-15(7-10-25)26-21(28)20-17(22-23-26)8-11-29-20/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHJRQGVQFYAOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(CC3)N4C(=O)C5=C(C=CS5)N=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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